Cas no 2640960-35-4 (4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine structure](https://ja.kuujia.com/scimg/cas/2640960-35-4x500.png)
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- F6753-0869
- 2640960-35-4
- 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- AKOS040724442
- [4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-morpholinyl]-1-pyrrolidinylmethanone
-
- インチ: 1S/C14H22N4O3S/c1-20-8-4-12-15-14(22-16-12)18-7-9-21-11(10-18)13(19)17-5-2-3-6-17/h11H,2-10H2,1H3
- InChIKey: LRROXQJBCBAVTQ-UHFFFAOYSA-N
- SMILES: C(C1OCCN(C2SN=C(CCOC)N=2)C1)(N1CCCC1)=O
計算された属性
- 精确分子量: 326.14126175g/mol
- 同位素质量: 326.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 96Ų
じっけんとくせい
- 密度みつど: 1.298±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 530.9±60.0 °C(Predicted)
- 酸度系数(pKa): 5.29±0.44(Predicted)
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-0869-2μmol |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-3mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-5μmol |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-10mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-50mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6753-0869-1mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6753-0869-20mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-30mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6753-0869-4mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6753-0869-75mg |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine |
2640960-35-4 | 75mg |
$312.0 | 2023-09-07 |
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholineに関する追加情報
Professional Introduction to Compound with CAS No. 2640960-35-4 and Product Name: 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
The compound with the CAS number 2640960-35-4 and the product name 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The intricate architecture of this molecule, featuring a 1,2,4-thiadiazole core linked to a pyrrolidine moiety through a morpholine bridge, positions it as a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of thiadiazole derivatives due to their wide-ranging pharmacological properties. The 1,2,4-thiadiazole scaffold is particularly noteworthy for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The presence of the 2-methoxyethyl group in the structure introduces additional functional flexibility, enabling diverse chemical modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound.
The morpholine ring in the molecule contributes to its stability and solubility, making it an attractive candidate for formulation into therapeutic agents. This structural feature is particularly relevant in the context of oral administration, where bioavailability is a critical factor. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, potentially making it effective against complex diseases such as cancer and inflammatory disorders.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have shown that this molecule can interact with several key targets involved in disease pathways. For instance, preliminary simulations indicate that it may bind to enzymes implicated in cell proliferation and apoptosis, suggesting its potential as an anti-cancer agent. Additionally, its interaction with receptors involved in pain signaling pathways raises the possibility of its use in developing novel analgesics.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The integration of the 1,2,4-thiadiazole, pyrrolidine, and morpholine moieties requires careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core framework efficiently. These synthetic strategies not only highlight the versatility of current chemical methodologies but also underscore the importance of innovation in developing new therapeutic entities.
As research progresses, the exploration of derivatives based on this core structure will be crucial for expanding its therapeutic applications. By modifying substituents such as the 2-methoxyethyl group or introducing additional functional groups, chemists can tailor the compound's properties to target specific diseases more effectively. This approach aligns with the broader trend in drug development towards personalized medicine, where compounds are designed to meet individual patient needs.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying molecular interactions at a fundamental level. Researchers can utilize it as a probe to understand how different biochemical pathways are interconnected, providing insights that could lead to new therapeutic strategies. Furthermore, its stability and compatibility with various analytical techniques make it suitable for use in high-throughput screening assays, accelerating the discovery process.
In conclusion, the compound with CAS number 2640960-35-4 and product name 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine represents a significant contribution to pharmaceutical chemistry. Its complex structure and promising biological activities position it as a key candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future treatments.
2640960-35-4 (4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine) Related Products
- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
- 898432-99-0(N'-(2,4-difluorophenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)
- 5569-41-5([1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-)
- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)




